molecular formula C9H11ClO B023743 (S)-(-)-3-Chloro-1-phenyl-1-propanol CAS No. 100306-34-1

(S)-(-)-3-Chloro-1-phenyl-1-propanol

Cat. No.: B023743
CAS No.: 100306-34-1
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-VIFPVBQESA-N
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Description

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of a chlorine atom, a phenyl group, and a hydroxyl group attached to a three-carbon chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol typically involves the asymmetric reduction of 3-chloro-1-phenyl-1-propanone. One common method employs chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric excess. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction process under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic reduction processes. These methods are optimized for high yield and enantiomeric purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-Chloro-1-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding a fully saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 3-Chloro-1-phenyl-1-propanone or 3-chloro-1-phenyl-1-propanal.

    Reduction: 3-Phenyl-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(-)-3-Chloro-1-phenyl-1-propanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral drugs.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring specific enantiomeric forms.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which (S)-(-)-3-Chloro-1-phenyl-1-propanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can engage in π-π interactions. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-3-Chloro-1-phenyl-1-propanol: The enantiomer of the compound with opposite stereochemistry.

    3-Chloro-1-phenyl-1-propanone: The ketone form of the compound.

    3-Phenyl-1-propanol: The fully reduced form without the chlorine atom.

Uniqueness

(S)-(-)-3-Chloro-1-phenyl-1-propanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration is crucial for its activity in chiral environments, making it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(1S)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380701
Record name (1S)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100306-34-1
Record name (-)-3-Chloro-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100306-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3-Chloro-1-phenyl-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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